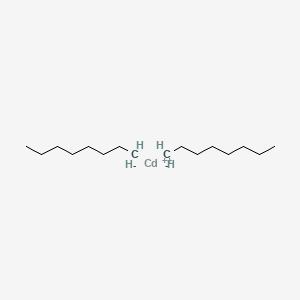
cadmium(2+);octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium(2+);octane is a compound that consists of cadmium ions (Cd²⁺) and octane molecules. Cadmium is a transition metal with the chemical symbol Cd and an atomic number of 48. It is known for its toxicity and is often used in various industrial applications. Octane, on the other hand, is a hydrocarbon with the chemical formula C₈H₁₈, commonly found in gasoline. The combination of cadmium ions with octane molecules forms a unique compound with specific properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of cadmium(2+);octane can be achieved through various synthetic routes. One common method involves the reaction of cadmium salts, such as cadmium chloride (CdCl₂), with octane under controlled conditions. The reaction typically takes place in an organic solvent, such as toluene, at elevated temperatures. The cadmium ions coordinate with the octane molecules, forming the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process may include purification steps to remove impurities and ensure the quality of the final product. Techniques such as distillation and recrystallization are commonly employed to achieve high purity levels.
化学反应分析
Types of Reactions
Cadmium(2+);octane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cadmium oxide (CdO) and other oxidation products.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas (H₂) to form cadmium metal.
Substitution: this compound can undergo substitution reactions where the octane molecules are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Oxygen (O₂) or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas (H₂) or other reducing agents under controlled conditions.
Substitution: Various ligands in the presence of catalysts.
Major Products Formed
Oxidation: Cadmium oxide (CdO) and other cadmium compounds.
Reduction: Cadmium metal (Cd).
Substitution: New cadmium-ligand complexes.
科学研究应用
Cadmium(2+);octane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other cadmium compounds and materials.
Biology: Studied for its interactions with biological molecules and potential toxic effects.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Utilized in the production of specialized materials and coatings.
作用机制
The mechanism of action of cadmium(2+);octane involves the interaction of cadmium ions with various molecular targets. Cadmium ions can bind to proteins, enzymes, and other cellular components, disrupting their normal function. This can lead to oxidative stress, interference with cellular signaling pathways, and epigenetic modifications. The pathways involved include the Mitogen-Activated Protein Kinase (MAPK) pathway, Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, and Tumor Protein 53 (p53) pathway .
相似化合物的比较
Cadmium(2+);octane can be compared with other cadmium compounds, such as cadmium sulfide (CdS) and cadmium carbonate (CdCO₃). While these compounds share some similarities, this compound is unique due to its specific coordination with octane molecules. This unique structure imparts distinct properties and applications.
List of Similar Compounds
- Cadmium sulfide (CdS)
- Cadmium carbonate (CdCO₃)
- Cadmium oxide (CdO)
属性
CAS 编号 |
64054-30-4 |
|---|---|
分子式 |
C16H34Cd |
分子量 |
338.85 g/mol |
IUPAC 名称 |
cadmium(2+);octane |
InChI |
InChI=1S/2C8H17.Cd/c2*1-3-5-7-8-6-4-2;/h2*1,3-8H2,2H3;/q2*-1;+2 |
InChI 键 |
YDCHDVKHLULWOH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC[CH2-].CCCCCCC[CH2-].[Cd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


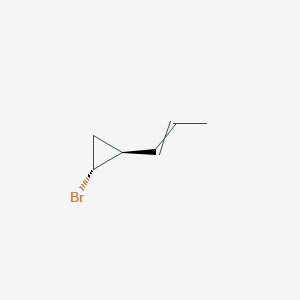
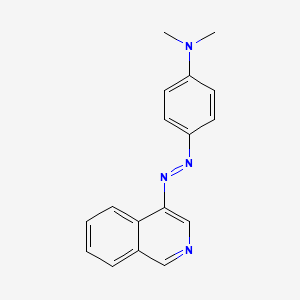

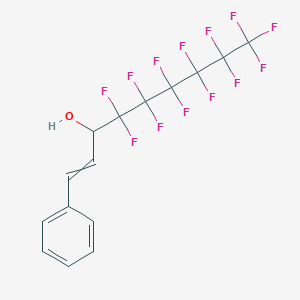
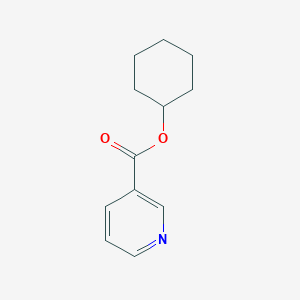
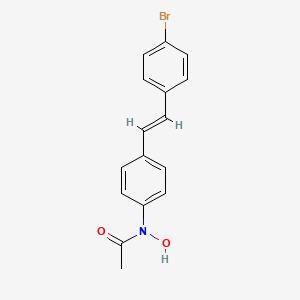


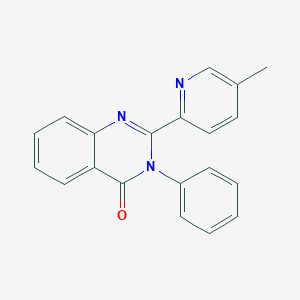
![2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B14499231.png)
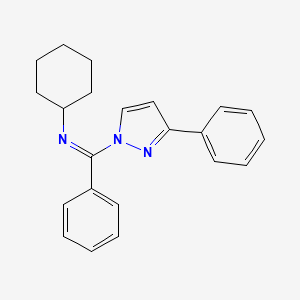
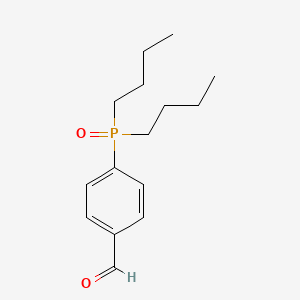
![2,4-Diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14499250.png)
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]](/img/structure/B14499256.png)
